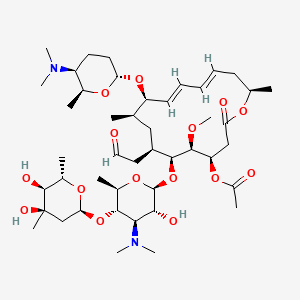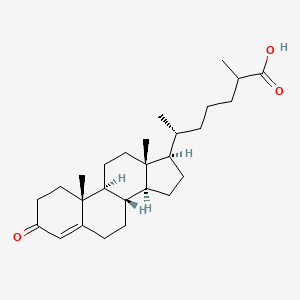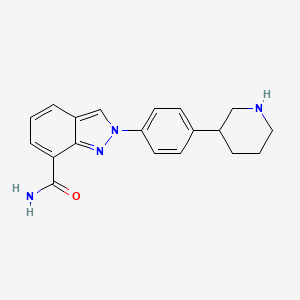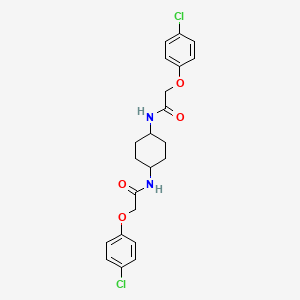
Acetylspiramycin
Übersicht
Beschreibung
Spiramycin B ist ein Makrolid-Antibiotikum und Antiparasitikum. Es wird hauptsächlich zur Behandlung von Infektionen verwendet, die durch grampositive Bakterien und einige gramnegative Bakterien verursacht werden. Spiramycin B ist ein 16-gliedriger Makrolidring, der als Produkt des Bakteriums Streptomyces ambofaciens entdeckt wurde. Es wurde in verschiedenen Formulierungen für die orale und parenterale Verabreichung verwendet .
Wissenschaftliche Forschungsanwendungen
Spiramycin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Makrolid-Antibiotika und deren chemischen Eigenschaften.
Biologie: Untersucht wegen seiner Auswirkungen auf die bakterielle Proteinsynthese und seiner Rolle bei der Hemmung des Bakterienwachstums.
Medizin: Wird zur Behandlung von Infektionen verwendet, die durch und Arten verursacht werden.
Wirkmechanismus
Spiramycin B entfaltet seine Wirkung, indem es an die 50S-ribosomale Untereinheit von Bakterien bindet und so die Proteinsynthese hemmt. Diese Bindung verhindert den Translokationsprozess von Peptidyl-tRNA vom Akzeptorstelle zum Donorstelle am Ribosom, was zur Dissoziation von Peptidyl-tRNA und zur Hemmung des Bakterienwachstums führt . Das primäre molekulare Ziel ist das bakterielle Ribosom, und der beteiligte Weg ist die Hemmung der Proteinsynthese .
Wirkmechanismus
Target of Action
Acetylspiramycin, also known as Spiramycin II or ASPM, primarily targets the 50S ribosomal protein L3 . This protein is a crucial component of the bacterial ribosome, playing a significant role in protein synthesis .
Mode of Action
This compound operates by binding to the bacterial 50S ribosomal subunits, inhibiting translocation . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is achieved by stimulating the dissociation of peptidyl-tRNA from ribosomes during translocation .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein synthesis. By binding to the 50S ribosomal subunits, this compound disrupts the normal process of protein synthesis, leading to inhibited bacterial growth . The antibiotic action involves inhibition of protein synthesis in the bacterial cell during translocation .
Pharmacokinetics
The absolute bioavailability of oral spiramycin, a related compound, is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis, leading to inhibited bacterial growth . This results in the effective treatment of various bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area
Biochemische Analyse
Biochemical Properties
Acetylspiramycin interacts with bacterial 50S ribosomal subunits, inhibiting translocation during protein synthesis . This interaction is crucial for its antimicrobial activity. The antibiotic action of this compound involves inhibition of protein synthesis in the bacterial cell during translocation .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known to accumulate within cells, suggesting that it may interact with receptors or second messengers responsible for the regulation of cell cycle and cellular immunity . It also has effects on lymphocyte proliferation, lymphokine production, delayed-type hypersensitivity, and antibody production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial 50S ribosomal subunits, inhibiting translocation by preventing the binding of both donor and acceptor substrates to the ribosome . This antibiotic is a potent inhibitor of protein synthesis, exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. The absolute bioavailability of oral this compound is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .
Dosage Effects in Animal Models
Adverse effects have been noted in a variety of species after intramuscular administration due to the irritating nature of macrolides .
Metabolic Pathways
The metabolic pathways of this compound are not well studied. It is known that Spiramycin, a closely related compound, is less metabolized than some other macrolides . The primary route of elimination is the fecal-biliary route, and the secondary route is the renal-urinary route .
Transport and Distribution
This compound is extensively distributed in tissues. The volume of distribution is in excess of 300L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . The intracellular penetration of this compound is also rapid and extensive, with concentrations in alveolar macrophages 10 to 20 times greater than simultaneous serum concentrations .
Subcellular Localization
Given its extensive intracellular penetration and accumulation within cells , it is likely that this compound localizes to various subcellular compartments where it exerts its antimicrobial effects.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Herstellung von Spiramycin B beinhaltet Fermentationsprozesse unter Verwendung von Streptomyces ambofaciens. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um das Antibiotikum zu isolieren. Die wichtigsten Schritte umfassen:
Fermentation: Kultivierung in einem geeigneten Medium.
Extraktion: Verwendung von Lösungsmitteln wie Butanol, um Spiramycin B aus der Fermentationsbrühe zu extrahieren.
Reinigung: Anwendung von Techniken wie Chromatographie zur Reinigung der Verbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion von Spiramycin B folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Fermentationsbedingungen, um die Ausbeute zu maximieren, gefolgt von großtechnischer Extraktion und Reinigung unter Verwendung von Industrieanlagen. Das Endprodukt wird zu Tabletten, Kapseln oder injizierbaren Formen verarbeitet .
Analyse Chemischer Reaktionen
Reaktionstypen
Spiramycin B durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Spiramycin B kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in Spiramycin B vorhandenen funktionellen Gruppen verändern.
Substitution: Spiramycin B kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Aminogruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Spiramycin B mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.
Azithromycin: Ein Makrolid mit einem breiteren Wirkungsspektrum und einer besseren Gewebsdurchdringung.
Clarithromycin: Ähnlich wie Erythromycin, aber mit verbesserten pharmakokinetischen Eigenschaften.
Einzigartigkeit von Spiramycin B
Spiramycin B ist einzigartig aufgrund seiner spezifischen Aktivität gegen bestimmte Parasiten wie Toxoplasma gondii und Cryptosporidium-Arten. Es hat außerdem einen längeren postantibiotischen Effekt und eine bessere Gewebsdurchdringung im Vergleich zu einigen anderen Makroliden .
Eigenschaften
CAS-Nummer |
24916-51-6 |
|---|---|
Molekularformel |
C45H76N2O15 |
Molekulargewicht |
885.1 g/mol |
IUPAC-Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27+,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI-Schlüssel |
ZPCCSZFPOXBNDL-RSMXASMKSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Isomerische SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
Kanonische SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Synonyme |
acetylspiramycin foromacidin B spiramycin B spiramycin II |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of acetylspiramycin?
A1: this compound exhibits its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound comprises a mixture of acetyl derivatives of spiramycin I, II, and III. Specific details regarding molecular formulas and weights for individual components can be found in relevant research publications, such as those focusing on the separation and structural elucidation of this compound components. [, ]
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, researchers have used various spectroscopic techniques to characterize this compound components. Techniques like mass spectroscopy, 1H NMR, and 13C NMR have been employed to elucidate the structures of different this compound fractions. [, ]
Q4: How stable is this compound under different storage conditions?
A4: Research indicates that this compound demonstrates remarkable stability even after prolonged storage. Studies have shown consistent weight component ratios of this compound fractions in samples stored at room temperature for nearly 15 years. []
Q5: What are the challenges associated with formulating this compound?
A5: One challenge in formulating this compound, particularly for pediatric use, is the availability of suitable dosage forms. While 200 mg tablets exist, alternative forms like dry syrups are desirable for easier administration to children under five years old. []
Q6: How is this compound absorbed and distributed in the body?
A6: Studies using radiolabeled this compound in rats revealed low plasma levels of both radioactivity and bioactivity. [] This suggests low plasma concentrations might contribute to its in vivo activity. Autoradiography studies demonstrated higher radioactivity levels in organs like the spleen, kidney cortex, submaxillary gland, liver, and lung, indicating a potential affinity for these tissues. []
Q7: What is the elimination half-life of this compound compared to other macrolides?
A7: Intravenous administration in rats showed that this compound has a longer elimination half-life (151 minutes) compared to spiramycin I (103 minutes), josamycin (71 minutes), and midecamycin (54 minutes). []
Q8: What is the in vitro activity of this compound against Chlamydia trachomatis and Chlamydophila pneumoniae?
A8: this compound demonstrates varying degrees of effectiveness against different Chlamydia strains. It shows lower activity against C. trachomatis serovar B and C. pneumoniae TWAR compared to acylspiramycin, erythromycin, and azithromycin. []
Q9: Has this compound been evaluated in animal models of Toxoplasma gondii infection?
A9: Yes, studies have investigated the therapeutic effect of this compound in mouse models of both acute and chronic Toxoplasma gondii infection. Results indicate its potential as a treatment option, particularly when combined with immunopotentiators like CSP-II. []
Q10: What analytical techniques are used to quantify this compound?
A10: Several analytical methods have been developed for quantifying this compound. These methods include high-performance liquid chromatography (HPLC), [, ] spectrophotometry, [, ] turbidimetry, [, , ] and chemiluminescence detection combined with flow injection analysis. []
Q11: Are there any methods for monitoring this compound dissolution?
A11: Yes, fiber-optic dissolution test systems (FODT) have been employed to monitor the real-time dissolution of this compound tablets, offering valuable insights into the drug's release profile and potential for therapeutic efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)




![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)






